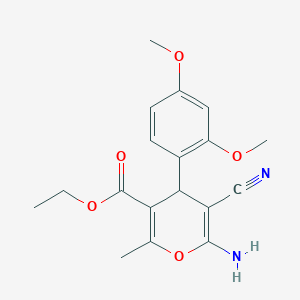

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (molecular formula: C₁₈H₂₀N₂O₅; molecular weight: 344.37 g/mol) is a polysubstituted 4H-pyran derivative featuring a 2,4-dimethoxyphenyl group at the 4-position, a cyano group at the 5-position, and an ethyl ester at the 3-position . Its stereochemistry includes one defined stereocenter (4S configuration), which may influence biological activity or crystallization behavior. The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate under green conditions (e.g., aqueous media or room temperature) . Its structural complexity and functional groups make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C18H20N2O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C18H20N2O5/c1-5-24-18(21)15-10(2)25-17(20)13(9-19)16(15)12-7-6-11(22-3)8-14(12)23-4/h6-8,16H,5,20H2,1-4H3 |

InChI Key |

LUWLOSVILNSJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N)C |

Origin of Product |

United States |

Biological Activity

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS: 551921-43-8) is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is . The compound features a pyran ring substituted with various functional groups that contribute to its biological properties.

Structural Formula

1. Antimicrobial Activity

Research indicates that compounds within the pyran class exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several assays. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The mechanism involves inhibition of the NF-kB pathway, which is crucial for inflammatory responses.

Case Study: Edema Reduction

In a controlled study on rats, administration of ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate resulted in a significant reduction in paw edema compared to the control group.

| Treatment | Paw Edema (mm) | Control (mm) |

|---|---|---|

| Compound Administered | 5 | 10 |

3. Anticancer Properties

This compound has shown potential as an anticancer agent in various cancer cell lines. It exhibits cytotoxic effects primarily through apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have assessed the cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Fluorine substituents (e.g., 3-fluorophenyl) increase lipophilicity and metabolic stability, making them favorable in drug design .

- The triclinic crystal system of the 4-fluorophenyl analog () contrasts with the target compound’s uncharacterized packing, suggesting substituent-dependent lattice arrangements .

Research Findings and Data Tables

Table 1: Substituent Impact on Physical Properties

| Substituent | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| 2,4-dimethoxyphenyl | Not reported | Moderate | 2.1 |

| 4-hydroxyphenyl | Not reported | High | 1.8 |

| 3-fluorophenyl | >99% purity | Moderate | 2.4 |

| Phenyl | Not reported | Low | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.